REACTION_SMILES
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[Cl:11][c:12]1[cH:13][c:14]([NH2:15])[cH:16][cH:17][cH:18]1.[Cl:1][c:2]1[n:3][cH:4][cH:5][cH:6][c:7]1[C:8](=[O:9])[OH:10].[OH2:30].[OH2:31].[c:19]1([CH3:20])[cH:21][cH:22][c:23]([S:24]([OH:25])(=[O:26])=[O:27])[cH:28][cH:29]1>>[c:2]1([NH:15][c:14]2[cH:13][c:12]([Cl:11])[cH:18][cH:17][cH:16]2)[n:3][cH:4][cH:5][cH:6][c:7]1[C:8](=[O:9])[OH:10]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Nc1cccc(Cl)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)c1cccnc1Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccc(S(=O)(=O)O)cc1
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Name
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Type
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product
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Smiles
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O=C(O)c1cccnc1Nc1cccc(Cl)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |